molecular formula C29H25N3O2 B11608676 7-{[4-(Benzyloxy)phenyl](pyridin-2-ylamino)methyl}-2-methylquinolin-8-ol CAS No. 6633-53-0

7-{[4-(Benzyloxy)phenyl](pyridin-2-ylamino)methyl}-2-methylquinolin-8-ol

Cat. No.: B11608676
CAS No.: 6633-53-0
M. Wt: 447.5 g/mol
InChI Key: YAKIHTLSDZJKPO-UHFFFAOYSA-N
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Description

2-methyl-7-[(4-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is a complex organic compound with a quinoline backbone. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as the phenylmethoxy, pyridin-2-ylamino, and quinolin-8-ol moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-[(4-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of a catalyst. The reaction conditions often include acidic or basic environments to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-[(4-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

2-methyl-7-[(4-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-7-[(4-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-7-[(4-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties.

Properties

CAS No.

6633-53-0

Molecular Formula

C29H25N3O2

Molecular Weight

447.5 g/mol

IUPAC Name

2-methyl-7-[(4-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C29H25N3O2/c1-20-10-11-23-14-17-25(29(33)28(23)31-20)27(32-26-9-5-6-18-30-26)22-12-15-24(16-13-22)34-19-21-7-3-2-4-8-21/h2-18,27,33H,19H2,1H3,(H,30,32)

InChI Key

YAKIHTLSDZJKPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)OCC4=CC=CC=C4)NC5=CC=CC=N5

Origin of Product

United States

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